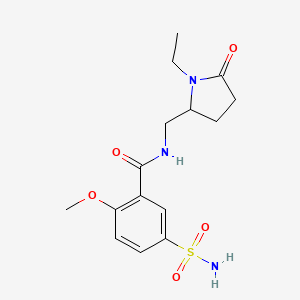
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with an aminosulfonyl group, a methoxy group, and a pyrrolidinylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonation of the benzamide core using chlorosulfonic acid, followed by amination with ammonia or an amine.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the amide nitrogen with 1-ethyl-5-oxo-2-pyrrolidinecarboxaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinyl moiety, converting it to a hydroxyl group.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including enzyme inhibition and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group may participate in hydrogen bonding, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. The methoxy group may also contribute to the overall binding through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminosulfonyl)-2-methoxybenzamide: Lacks the pyrrolidinylmethyl group, resulting in different binding properties.
N-((1-ethyl-5-oxo-2-pyrrolidinyl)methyl)-2-methoxybenzamide: Lacks the aminosulfonyl group, affecting its reactivity and biological activity.
Uniqueness
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67381-53-7 |
|---|---|
Molekularformel |
C15H21N3O5S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H21N3O5S/c1-3-18-10(4-7-14(18)19)9-17-15(20)12-8-11(24(16,21)22)5-6-13(12)23-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,17,20)(H2,16,21,22) |
InChI-Schlüssel |
VTTYWZFJMMRQGP-UHFFFAOYSA-N |
SMILES |
CCN1C(CCC1=O)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Kanonische SMILES |
CCN1C(CCC1=O)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Synonyme |
N-((1-ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide N-((1-ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide, (R)-isomer NEPMSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















